AR-A014418

概要

説明

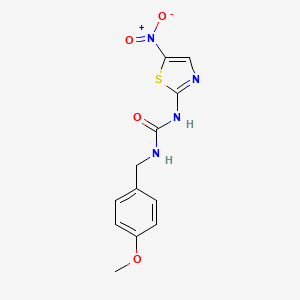

AR-AO-14418は、ニトロチアゾールとして知られる有機化合物のクラスに属する低分子です。これらの化合物は、ニトロ基を有するチアゾール環を含んでいます。 AR-AO-14418は、糖尿病やアルツハイマー病などの様々な病態に関与するセリン/スレオニンキナーゼであるグリコーゲンシンターゼキナーゼ3ベータ(GSK-3β)の選択的阻害剤です .

準備方法

合成経路と反応条件

AR-AO-14418の合成には、4-メトキシベンジルアミンと5-ニトロ-2-チアゾリルイソシアネートの反応が含まれます。この反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます。 生成物であるN-[(4-メトキシフェニル)メチル]-N'-(5-ニトロ-2-チアゾリル)尿素は、その後、再結晶によって精製されます .

工業生産方法

AR-AO-14418の工業生産方法は、公開されている情報では十分に明らかになっていません。一般的なアプローチは、ラボ規模の合成プロセスをスケールアップし、反応条件を最適化し、様々な精製技術によって最終生成物の純度と収率を確保することです。

化学反応の分析

反応の種類

AR-AO-14418は、チアゾール環上のニトロ基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの極性溶媒中で、高温で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用することができます。

還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの置換反応では、様々な尿素誘導体が生成され、酸化反応や還元反応では、チアゾール環上のニトロ基が修飾される可能性があります .

科学研究への応用

AR-AO-14418は、様々な科学研究に広く応用されています。

科学的研究の応用

Cancer Research

AR-A014418 has shown significant promise in cancer therapy due to its ability to inhibit GSK3, which is often dysregulated in cancer cells.

- Pancreatic Cancer : In a study, this compound demonstrated a dose-dependent reduction in cell proliferation across several pancreatic cancer cell lines. The treatment resulted in significant growth inhibition and induced apoptosis, suggesting its potential as a therapeutic agent for pancreatic ductal adenocarcinoma (PDAC) .

- Neuroblastoma : Research indicated that this compound protects neuroblastoma cells from apoptosis by inhibiting the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) survival pathway. This protective effect highlights its potential for treating neurodegenerative diseases and cancers .

- Inflammation-related Cancer : In models of inflammation-induced cancer, this compound reduced pro-inflammatory cytokines and improved cell viability in response to lipopolysaccharide (LPS) treatment. This suggests its role in mitigating inflammation-associated tumor progression .

Regenerative Medicine

This compound has been investigated for its effects on stem cells and tissue regeneration.

- Osteogenic Differentiation : A study demonstrated that this compound promotes osteogenic differentiation of human adipose-derived stem cells (hASCs). The compound significantly enhanced alkaline phosphatase (ALP) activity and mineralization in vitro, indicating its potential use in bone tissue engineering . The mechanism involves activation of the Wnt/β-catenin signaling pathway, which is crucial for osteogenesis.

- Wound Healing : By enhancing the osteogenic potential of stem cells, this compound may also facilitate wound healing processes where bone regeneration is required.

Neuroprotection

The neuroprotective effects of this compound have been explored in various contexts.

- Alzheimer's Disease : Given GSK3's role in tau phosphorylation and amyloid-beta production, this compound could serve as a therapeutic strategy for Alzheimer's disease by reducing neurotoxic effects associated with GSK3 activity .

- Neuronal Protection : Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, making it a candidate for further research into neurodegenerative disorders .

Mechanistic Insights

This compound's action is primarily through the inhibition of GSK3 activity, which has downstream effects on several signaling pathways:

- Wnt/β-Catenin Pathway : Inhibition of GSK3 leads to stabilization and accumulation of β-catenin, promoting transcription of genes involved in cell proliferation and differentiation .

- ERK and mTOR Signaling : this compound also activates ERK1/2 and mTORC2/Akt pathways, contributing to enhanced cell survival and growth under specific conditions .

Case Studies Overview

作用機序

AR-AO-14418は、グリコーゲンシンターゼキナーゼ3ベータ(GSK-3β)を選択的に阻害することによって効果を発揮します。この阻害は、ATP競合的機構によって起こり、AR-AO-14418はGSK-3βのATP結合部位に結合し、そのリン酸化活性を阻害します。 この阻害は、細胞生存とアポトーシスに関与するホスファチジルイノシトール3-キナーゼ/プロテインキナーゼB(PI3K/Akt)経路を含む様々なシグナル伝達経路に下流効果をもたらします .

類似化合物との比較

類似化合物

AR-A014418: 同様のATP競合的阻害特性を持つGSK-3βの別の選択的阻害剤です.

SB-216763: 化学構造は異なりますが、生物学的効果が類似している強力かつ選択的なGSK-3β阻害剤です。

CHIR-99021: 様々な研究用途で使用される、非常に選択的なGSK-3β阻害剤です。

独自性

AR-AO-14418は、ニトロチアゾール環を含む特有の化学構造によって特徴付けられます。この構造は、GSK-3βに対して高い選択性を付与し、キナーゼのATP結合部位との特異的な相互作用を可能にします。 さらに、AR-AO-14418は、様々な前臨床モデルで異なる薬理学的効果を示すことが示されており、GSK-3β関連経路を研究するための貴重なツールとなっています .

生物活性

AR-A014418 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase implicated in various cellular processes, including metabolism, cell proliferation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases.

- Chemical Name : N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea

- Molecular Formula : C₁₃H₁₃N₄O₄S

- Purity : ≥99%

- IC50 : 104 nM for GSK-3 inhibition

This compound exerts its biological effects primarily through the inhibition of GSK-3, which plays a dual role as a tumor promoter or suppressor depending on the cellular context. By inhibiting GSK-3, this compound can modulate several signaling pathways, including the Notch pathway, which is crucial in cancer cell proliferation and survival.

Case Study: Pancreatic Cancer

A significant study demonstrated that this compound reduces the growth of pancreatic cancer cells (MiaPaCa2, PANC-1, and BxPC-3) through a mechanism involving the downregulation of the Notch signaling pathway. The treatment resulted in:

- Dose-dependent growth inhibition : Significant reduction in cell viability (P < 0.001).

- Apoptosis induction : The compound triggered apoptotic markers, indicating cell death.

- Notch pathway modulation : Reduction in Notch1 levels correlated with decreased GSK-3 phosphorylation, suggesting a direct relationship between GSK-3 activity and Notch signaling in tumorigenesis .

| Treatment Concentration (μM) | Cell Viability (%) | Apoptotic Markers Detected |

|---|---|---|

| 0 | 100 | None |

| 5 | 85 | Low |

| 10 | 65 | Moderate |

| 20 | 40 | High |

Neuroprotective Effects

This compound has also shown promise in neuroprotection. It protects N2A neuroblastoma cells from beta-amyloid-induced neurodegeneration by inhibiting tau phosphorylation at specific sites associated with Alzheimer's disease pathology. This suggests that this compound may have potential applications in treating neurodegenerative disorders .

Specificity and Selectivity

This compound is noted for its high specificity towards GSK-3 over other kinases such as cdk2 and cdk5 (IC50 > 100 μM). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Research Findings Summary

- Inhibition of Tumor Growth : In pancreatic cancer models, this compound effectively inhibited tumor growth by targeting GSK-3-mediated pathways.

- Neuroprotective Properties : The compound protects neuronal cells from apoptosis induced by pathological conditions.

- Potential for Combination Therapies : Studies suggest that this compound may enhance the efficacy of other anticancer agents when used in combination therapies .

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMHJKFIIIULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332270 | |

| Record name | AR-A014418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487021-52-3 | |

| Record name | AR-AO-14418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487021523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-AO-14418 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AR-A014418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-A014418 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AR-AO-14418 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87KSH90Q6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AR-A014418 and how does its interaction with this target influence downstream cellular processes?

A1: this compound functions as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK3β) . GSK3β is a constitutively active protein kinase implicated in various cellular processes, including neuronal regulation. By suppressing GSK3β activity, this compound can modulate downstream signaling pathways like ERK-Mnk1-eIF4E, impacting protein synthesis and ultimately influencing cell survival and apoptosis in specific cell types like human acute myeloid leukemia cells .

Q2: How does this compound specifically impact serotonin signaling?

A2: Research indicates that this compound demonstrates a functional selective modulation of 5-HT1B receptors (5-HT1BR) . Specifically, it inhibits the serotonin-induced coupling of 5-HT1BR to Giα2, affecting downstream signaling. This selective modulation influences serotonin release in the brain and affects behavioral responses in preclinical models .

Q3: What is the structural characterization of this compound?

A3: The molecular formula of this compound is C12H12N4O4S . Structurally, it features a thiazole ring linked to a urea group, which is further connected to a methoxybenzyl moiety . Crystallographic studies reveal that the thiazole and benzene rings within the molecule are non-planar with a specific dihedral angle .

Q4: What research has been conducted to explore the potential of this compound as a tool for imaging GSK3β activity?

A4: Researchers have synthesized a carbon-11 labeled version of this compound ([11C]this compound) for potential use in Positron Emission Tomography (PET) studies . This radiolabeled version could potentially facilitate the visualization and study of GSK3β activity in living organisms, offering valuable insights into the role of GSK3β in various physiological and pathological conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。